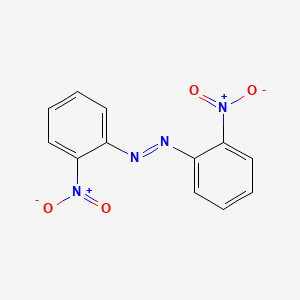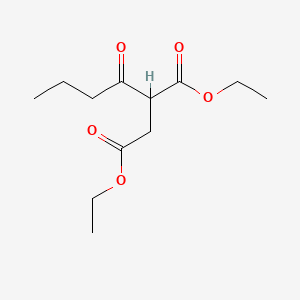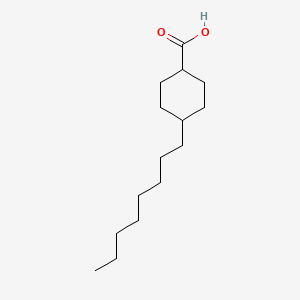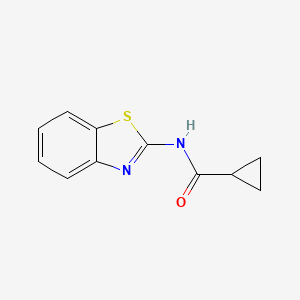
4-tert-butyl-N-cyclopentylcyclohexane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-cyclopentylcyclohexane-1-carboxamide is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with a tert-butyl group and a cyclopentyl group attached to a carboxamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-cyclopentylcyclohexane-1-carboxamide typically involves the following steps:
Formation of the cyclohexane ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or by hydrogenation of aromatic precursors.
Introduction of the tert-butyl group: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the cyclopentyl group: The cyclopentyl group can be attached through a Grignard reaction or by using organolithium reagents.
Formation of the carboxamide group: The carboxamide group is formed by reacting the intermediate with an amine, such as cyclopentylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Key steps include:
Catalytic hydrogenation: Using palladium or platinum catalysts to hydrogenate aromatic precursors.
Automated alkylation: Employing automated systems for Friedel-Crafts alkylation to ensure consistent product quality.
High-throughput coupling reactions: Utilizing high-throughput reactors for the coupling of cyclopentylamine with the intermediate to form the carboxamide group.
Analyse Chemischer Reaktionen
Types of Reactions
4-tert-butyl-N-cyclopentylcyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the cyclopentyl group using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF (tetrahydrofuran).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-cyclopentylcyclohexane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of 4-tert-butyl-N-cyclopentylcyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or ion channels, depending on its structure and functional groups. The carboxamide group can form hydrogen bonds with target proteins, while the tert-butyl and cyclopentyl groups provide hydrophobic interactions, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
4-tert-butyl-N-cyclopentylcyclohexane-1-carboxamide can be compared with similar compounds such as:
4-tert-butylcyclohexanone: Shares the tert-butyl group and cyclohexane ring but lacks the carboxamide and cyclopentyl groups.
Cyclohexanecarboxamide: Contains the carboxamide group but lacks the tert-butyl and cyclopentyl groups.
N-cyclopentylcyclohexanecarboxamide: Contains the cyclopentyl and carboxamide groups but lacks the tert-butyl group.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C16H29NO |
|---|---|
Molekulargewicht |
251.41 g/mol |
IUPAC-Name |
4-tert-butyl-N-cyclopentylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C16H29NO/c1-16(2,3)13-10-8-12(9-11-13)15(18)17-14-6-4-5-7-14/h12-14H,4-11H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
XMJSTQPGZJDVSP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC(CC1)C(=O)NC2CCCC2 |
Kanonische SMILES |
CC(C)(C)C1CCC(CC1)C(=O)NC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Propanamide, N-[3-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B1633066.png)










